1-(2-Nitrobenzoyl)pyrrolidine
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Overview
Description
1-(2-Nitrobenzoyl)pyrrolidine is an organic compound with the molecular formula C11H12N2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a nitrobenzoyl group attached to the nitrogen atom of the pyrrolidine ring
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets .
Mode of Action
Pyrrolidine derivatives are known for their versatility in interacting with biological targets
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in various biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with pyrrolidine derivatives , it is likely that the compound has multiple effects at the molecular and cellular levels.
Preparation Methods
1-(2-Nitrobenzoyl)pyrrolidine can be synthesized through several methods. One common synthetic route involves the reaction of 2-nitrobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar reaction conditions with optimization for large-scale synthesis. The use of continuous flow reactors and automated systems may enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(2-Nitrobenzoyl)pyrrolidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride. This reaction yields 1-(2-aminobenzoyl)pyrrolidine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions. For example, it can be replaced by a halogen atom using reagents like phosphorus tribromide.
Oxidation: The compound can undergo oxidation reactions, although these are less common. Strong oxidizing agents like potassium permanganate can oxidize the pyrrolidine ring, leading to ring-opening and formation of carboxylic acid derivatives.
Scientific Research Applications
1-(2-Nitrobenzoyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its nitro group can act as a probe for detecting changes in the biological environment.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug candidates with anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Comparison with Similar Compounds
1-(2-Nitrobenzoyl)pyrrolidine can be compared to other nitrobenzoyl derivatives and pyrrolidine-based compounds:
1-(4-Nitrobenzoyl)pyrrolidine: Similar in structure but with the nitro group in the para position. This positional isomer may exhibit different reactivity and biological activity.
2-(1-(4-Nitrobenzoyl)pyrrolidine-2-amido)benzoic acid: A more complex derivative with additional functional groups, potentially leading to varied applications in medicinal chemistry.
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery, demonstrating the importance of the pyrrolidine ring in developing bioactive compounds.
Properties
IUPAC Name |
(2-nitrophenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-11(12-7-3-4-8-12)9-5-1-2-6-10(9)13(15)16/h1-2,5-6H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTLBXTZTHPWQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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